Neomenthol

TRPM8 pharmacology cooling receptor activation patch-clamp electrophysiology

Neomenthol (CAS 2216-52-6 for the (+)-enantiomer; CAS 20747-49-3 for the (−)-enantiomer) is a monoterpenoid alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol. It is one of eight possible stereoisomers of menthol, differing specifically in the spatial orientation of the hydroxyl and isopropyl groups on the cyclohexane ring.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
Cat. No. B8682525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomenthol
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10?/m1/s1
InChIKeyNOOLISFMXDJSKH-MGRQHWMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neomenthol: Physicochemical Identity, Stereochemistry, and Procurement-Relevant Distinctions Among Menthol Isomers


Neomenthol (CAS 2216-52-6 for the (+)-enantiomer; CAS 20747-49-3 for the (−)-enantiomer) is a monoterpenoid alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol. It is one of eight possible stereoisomers of menthol, differing specifically in the spatial orientation of the hydroxyl and isopropyl groups on the cyclohexane ring [1]. Unlike (−)-menthol—the most abundant natural stereoisomer and the benchmark cooling agent—neomenthol exists as a liquid at ambient temperature (melting point approximately −22 °C for the (+)-enantiomer), exhibits a substantially higher cooling threshold, and activates the cold-sensing TRPM8 ion channel with distinct binding energetics [1][2]. These stereochemistry-driven differences in sensory potency, physical state, and receptor pharmacology mean that neomenthol cannot be treated as a simple drop-in replacement for menthol in formulation, sensory, or pharmacological contexts [2].

Why Neomenthol Cannot Be Interchanged with Menthol or Other Menthol Stereoisomers Without Reformulation and Efficacy Testing


Although neomenthol shares an identical atomic composition and connectivity with all other menthol stereoisomers, the three chiral centers in the menthol scaffold generate profound differences in receptor pharmacology, sensory perception, physical state, and biological activity. Neomenthol—regardless of its stereoisomeric form—does not produce a strong cooling sensation when compared to l-menthol, the industry-standard cooling agent [1]. At the TRPM8 receptor level, (+)-neomenthol displays a ~3.3-fold higher EC₅₀ and significantly reduced channel-gating efficacy relative to (−)-menthol [2]. Moreover, while (−)-menthol is a crystalline solid at room temperature (mp 42–43 °C), (+)-neomenthol is a free-flowing liquid (mp −22 °C), creating fundamentally different handling, dissolution, and formulation requirements [1][3]. These multidimensional divergences mean that substituting neomenthol for menthol—or for any other menthol stereoisomer—without quantitative understanding of the target application's dose–response, physical compatibility, and biological endpoint will predictably yield different efficacy, stability, and sensory profiles. The evidence items below quantify exactly where and by how much neomenthol differs from its closest analogs.

Neomenthol Evidence Guide: Quantified Differential Performance Against Menthol Stereoisomers and Functional Analogs


TRPM8 Receptor Activation: (+)-Neomenthol Exhibits 3.3-Fold Higher EC₅₀ and Reduced Gating Efficacy Versus (−)-Menthol

In whole-cell patch-clamp recordings on mouse TRPM8 channels heterologously expressed in HEK293T cells, (+)-neomenthol activated TRPM8 with an EC₅₀ of 206.22 ± 11.4 µM, compared to 62.64 ± 1.2 µM for (−)-menthol—a 3.3-fold rightward shift in the concentration–response curve [1]. Beyond the EC₅₀ difference, thermodynamic mutant cycle analysis revealed that while the binding affinity (Kd) of (+)-neomenthol was only slightly decreased relative to (−)-menthol, its channel-gating efficacy (L value) was significantly reduced—indicating that (+)-neomenthol binds similarly to the receptor but is less effective at driving the channel to the open state [1]. At −80 mV, the maximum current activated by (+)-neomenthol was substantially lower than that evoked by (−)-menthol, with the concentration–response curve further shifted to higher concentrations [1].

TRPM8 pharmacology cooling receptor activation patch-clamp electrophysiology stereoisomer selectivity

Oral Cooling Threshold: (+)-Neomenthol Requires ~31-Fold Higher Concentration Than (−)-Menthol to Elicit Detectable Cooling

In standardized human taste dilution assays, (−)-menthol exhibits a cooling threshold of approximately 800 ppb (0.8 ppm), whereas (+)-neomenthol requires 25,000 ppb (25 ppm) to elicit a detectable cooling sensation—a ~31-fold difference [1]. The (−)-neomenthol enantiomer shows an intermediate cooling threshold of approximately 2,500 ppb (2.5 ppm), still ~3.1-fold higher than (−)-menthol [1]. By comparison, (−)-isomenthol exhibits a cooling threshold of 30,000 ppb (30 ppm), placing (+)-neomenthol's cooling potency between (−)-neomenthol and (−)-isomenthol among the menthol stereoisomers [1][2]. These thresholds were determined through taste dilution methodology, a standard sensory evaluation approach in the flavor and fragrance industry.

sensory science cooling threshold taste dilution assay flavor formulation

Physical State and Formulation Handling: (+)-Neomenthol Is a Room-Temperature Liquid, Enabling Shelf-Stable Liquid Coolant Blends with Solidification Points Below −20 °C

(+)-Neomenthol has a melting point of approximately −22 °C and exists as a free-flowing liquid at standard ambient temperatures, whereas (−)-menthol is a crystalline solid with a melting point of 42–43 °C—a physical state difference of approximately 64–65 °C [1][2]. This fundamental difference has been exploited in patented coolant compositions: ternary mixtures of menthyl lactate, neomenthol, and menthol yield shelf-stable liquid products with solidification points below −20 °C, remaining clear and free-flowing even after 48 hours of storage at −20 °C [3]. In contrast, equivalent formulations prepared with (−)-menthol alone require heating to 45–50 °C for liquefaction and processing, and undergo precipitation or solidification upon cooling—adding manufacturing cost and complexity [3]. The liquid nature of neomenthol eliminates the need for pre-melting or solvent dissolution steps during incorporation into liquid or paste-based products such as shampoos, shower gels, and oral care formulations [3].

formulation science coolant composition solidification point liquid handling cosmetic chemistry

Stratum Corneum Uptake: Neomenthol Optical Form Selection Produces Larger Differential Skin Delivery Than Menthol Optical Form Selection

In an ex vivo human stratum corneum uptake study, racemic menthol was found to melt at approximately 33 °C—about 9 °C lower than its pure enantiomers—whereas racemic neomenthol melted at 26 °C above the study temperature, consistent with its pure enantiomers both being liquids [1]. The lower-melting forms of both terpenes exhibited the highest solubility and achieved maximum stratum corneum uptake from 60% w/w propylene glycol/water vehicles [1]. Critically, compared with menthol, the larger melting point difference between optical forms of neomenthol produced bigger differences in their stratum corneum uptake—meaning that selecting the appropriate neomenthol optical form provides a wider tunable range for controlling terpene delivery into skin than is achievable with menthol [1]. The findings are in agreement with theoretical predictions relating melting point depression to enhanced solubility and percutaneous absorption [1].

transdermal delivery penetration enhancer stratum corneum uptake chiral terpenes pharmaceutical formulation

Acaricidal Activity: (+)-Neomenthol Exhibits Dose-Dependent Acaricidal Potency Intermediate Between (−)-Menthol and (+)-Isomenthol Against House Dust Mites

In a comparative acaricidal study using the impregnated cotton fabric disk method, (+)-neomenthol demonstrated LD₅₀ values of 0.32 μg/cm³ against Dermatophagoides farinae and 0.26 μg/cm³ against Dermatophagoides pteronyssinus [1]. For reference, the most potent menthol stereoisomer, (−)-menthol, exhibited LD₅₀ values of 0.19 and 0.12 μg/cm³, respectively—making it approximately 1.7-fold (D. farinae) and 2.2-fold (D. pteronyssinus) more potent than (+)-neomenthol [1]. (+)-Neomenthol ranked fourth in potency among the tested compounds, behind (−)-menthol, (±)-menthol (0.23/0.21 μg/cm³), and (+)-menthol (0.29/0.23 μg/cm³), but ahead of (+)-isomenthol (0.34/0.29 μg/cm³) [1]. All menthol stereoisomers dramatically outperformed the conventional repellent DEET, which required 36.89 and 19.72 μg/cm³—confirming that the menthol scaffold, across stereoisomers, possesses intrinsic acaricidal pharmacophore activity modulated by stereochemistry [1].

acaricide dust mite control menthol analogs structure-activity relationship pest management

Enzymatic Discrimination in Biosynthesis: Neomenthol Dehydrogenase Displays ~11-Fold Higher Substrate Affinity for l-Menthone Than Menthol Dehydrogenase

In peppermint (Mentha piperita) leaves, two distinct, stereospecific NADPH-dependent dehydrogenases catalyze the reduction of l-menthone to the epimeric alcohols l-menthol and d-neomenthol [1]. The neomenthol dehydrogenase exhibits a Km for l-menthone of approximately 2.2 × 10⁻⁵ M and a pH optimum of 7.6, whereas the menthol dehydrogenase displays a Km for the same substrate of approximately 2.5 × 10⁻⁴ M and a pH optimum of 7.5 [1]. This represents an approximately 11.4-fold higher substrate affinity (lower Km) for the neomenthol-producing enzyme compared to the menthol-producing enzyme [1]. The two enzymes also differ in their downstream coupling: the menthol dehydrogenase is compartmentalized with an acetyl transferase (producing menthyl acetate), while the neomenthol dehydrogenase is compartmentalized with a glucosyl transferase (producing neomenthyl-β-d-glucoside), resulting in distinct metabolic fates for the two epimeric products [1].

monoterpene biosynthesis enzyme kinetics menthone reductase stereospecific metabolism peppermint biochemistry

Neomenthol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement Decision-Making


Liquid Coolant Formulations for Cold-Process Manufacturing of Cosmetics and Personal Care Products

Neomenthol's liquid physical state at ambient temperature (mp −22 °C) directly enables the formulation of shelf-stable, ready-to-use liquid coolant blends with solidification points below −20 °C when combined with menthyl lactate and menthol [1]. This eliminates the heating (45–50 °C), melting, and pre-dissolution steps required when working with crystalline (−)-menthol (mp 42–43 °C), reducing energy costs, processing time, and equipment complexity in industrial-scale production of shampoos, shower gels, foam baths, and oral care products [1]. The ~3.3-fold higher TRPM8 EC₅₀ and ~31-fold higher cooling threshold of (+)-neomenthol relative to (−)-menthol further mean that neomenthol contributes a milder, background cooling character rather than the intense, immediate cooling of menthol—making it suitable for products where cooling is desired as a supportive note rather than the dominant sensory experience [2][3].

Transdermal and Topical Drug Delivery Systems Utilizing Tunable Penetration Enhancement

The Mackay et al. (2001) stratum corneum study demonstrated that the larger melting point difference between optical forms of neomenthol (vs. menthol) produces bigger differences in skin uptake, offering formulators a wider tunable window for controlling terpene penetration enhancer delivery [1]. By selecting the racemic or enantiomerically enriched form of neomenthol, and adjusting the propylene glycol/water vehicle composition, the amount of terpene delivered to the stratum corneum can be modulated across a broader range than is possible with menthol optical forms [1]. This is particularly relevant for transdermal drug delivery systems where precise control over penetration enhancement is critical for achieving therapeutic drug levels without exceeding skin irritation thresholds.

Acaricidal Product Development for House Dust Mite Control

(+)-Neomenthol exhibits acaricidal LD₅₀ values of 0.32 and 0.26 μg/cm³ against D. farinae and D. pteronyssinus, respectively—within the same potency range as (−)-menthol (0.19/0.12 μg/cm³) and dramatically more potent than DEET (36.89/19.72 μg/cm³) [1]. Combined with its liquid physical state, (+)-neomenthol is a strong candidate for development as a sprayable or fabric-impregnated acaricide, where the liquid formulation advantage eliminates the need for solvent dissolution while retaining potent miticidal activity. The structure–activity relationship data indicate that the isopropyl functional group on the cyclohexane skeleton is the primary determinant of acaricidal activity among menthol analogs, guiding further analog optimization [1].

Biocatalytic Production of Neomenthyl Glycosides via Stereospecific Enzymatic Pathways

The neomenthol dehydrogenase enzyme exhibits an ~11.4-fold higher affinity (Km = 2.2 × 10⁻⁵ M) for l-menthone compared to the menthol dehydrogenase (Km = 2.5 × 10⁻⁴ M), enabling efficient biocatalytic production of neomenthol at lower substrate concentrations [1]. Critically, the neomenthol dehydrogenase is naturally compartmentalized with a glucosyl transferase in peppermint leaves, leading to the formation of d-neomenthyl-β-d-glucoside rather than menthyl acetate [1]. This stereospecific glycosylation pathway can be exploited in engineered biosynthesis systems to produce neomenthol glycosides—water-soluble, odorless prodrug forms that release neomenthol upon enzymatic or acidic hydrolysis—offering a differentiated product stream compared to the menthol/menthyl acetate pathway [1].

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